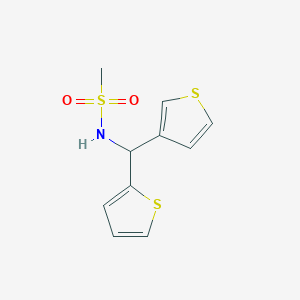![molecular formula C12H9NO5 B2540216 9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid CAS No. 23796-64-7](/img/structure/B2540216.png)
9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid is a chemical compound with the molecular formula C12H9NO5 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9NO5/c14-11-6-3-9-10 (18-2-1-17-9)4-8 (6)13-5-7 (11)12 (15)16/h3-5H,1-2H2, (H,13,14) (H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid is 247.21 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Diuretic Activity Enhancement through Bromination : Ukrainets et al. (2013) demonstrated that bromination of quinoline derivatives enhances their diuretic activity compared to non-brominated analogs. This finding suggests potential applications in developing new diuretic agents (Ukrainets, Golik, & Chernenok, 2013).
- Structural Studies on Dicarboxylic Acids : Barooah, Singh, and Baruah (2008) investigated the crystal structures of salts of certain dicarboxylic acids with polynuclear nitrogen-containing heterocyclic compounds. Their work provides insights into the conformers' stability and specific deprotonated species, highlighting the importance of weak interactions (Barooah, Singh, & Baruah, 2008).
- Antioxidant Activity of Quinoline Derivatives : Research by Cahyana, Andika, and Liandi (2020) focused on the synthesis of 1,8-dioxoacridine and polyhydro-quinoline derivatives, assessing their antioxidant activities. This study presents a green chemistry approach to synthesizing bioactive quinoline derivatives with potential therapeutic applications (Cahyana, Andika, & Liandi, 2020).
Chemical Synthesis and Material Applications
- Synthesis of Novel Quinoline Derivatives : Yang et al. (2013) developed an efficient method for synthesizing novel quinoline derivatives, which could serve as valuable precursors for producing diverse azaheterocycle libraries. This work demonstrates the versatility of quinoline compounds in synthesizing various heterocyclic compounds (Yang, Liang, Zuo, & Long, 2013).
- Photophysical Properties of Quinoline-Based Fluorophores : Padalkar and Sekar (2014) synthesized azole-quinoline-based fluorophores, exploring their excited-state intramolecular proton transfer (ESIPT) inspired properties. These compounds exhibit dual emissions, suggesting their potential use in optical materials and sensors (Padalkar & Sekar, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
9-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-11-6-3-9-10(18-2-1-17-9)4-8(6)13-5-7(11)12(15)16/h3-5H,1-2H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIFATZXRQSTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)NC=C(C3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-adamantyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]urea](/img/structure/B2540133.png)

![ethyl 3-cyano-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2540135.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide](/img/structure/B2540140.png)
![N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2540141.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2540142.png)
![2-(4-isopropylphenoxy)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2540143.png)
![2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B2540144.png)

![4-(1-Ethylbenzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2540153.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2540154.png)

